4-(2-methylphenyl)benzoic Acid

Description

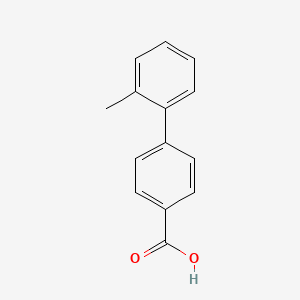

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNIPPKLIDCYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374919 | |

| Record name | 4-(2-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-43-6 | |

| Record name | 4-(2-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methyl-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)benzoic Acid

Abstract

4-(2-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, belongs to a class of compounds with significant applications in medicinal chemistry and materials science. Its structural motif is a key intermediate in the synthesis of complex molecules, including pharmacologically active agents.[1] A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and offers insights into the causal relationships between molecular structure and physical behavior.

Molecular and Structural Profile

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. This compound is an isomer of methyl-biphenylcarboxylic acid, and its properties are dictated by the spatial arrangement and electronic interplay of its constituent functional groups: a carboxylic acid, a methyl group, and a biphenyl core.

-

IUPAC Name: this compound

-

Other Names: 4-(o-tolyl)benzoic acid; 2'-Methylbiphenyl-4-carboxylic acid

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol [2]

-

CAS Number: 100018-95-1

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at position 4, and the other with a methyl group at position 2. The ortho-positioning of the methyl group on one ring induces steric hindrance, causing a dihedral angle between the two aromatic rings, which prevents them from being coplanar.[3] This non-planar conformation is critical as it influences the molecule's crystal packing, solubility, and interactions with biological targets.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are computationally predicted, they provide a reliable baseline for experimental design.

| Property | Value | Source & Method |

| Molecular Weight | 212.24 g/mol | Calculated |

| Melting Point | 137-139 °C | [4] (Experimental for isomer 2-(4-Methylbenzoyl)benzoic acid) |

| Boiling Point | 390.8 ± 35.0 °C | [5] (Predicted) |

| Acid Dissociation Constant (pKa) | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa ≈ 4.2) |

| Octanol-Water Partition Coeff. (LogP) | 3.3 | [2] (Computed for isomer 2-(4-methylphenyl)benzoic acid) |

| Aqueous Solubility | Low | Inferred from high LogP and chemical structure |

In-Depth Analysis of Core Properties

Acidity and pKa

The acidity of this compound is conferred by its carboxylic acid functional group (-COOH). The acid dissociation constant (pKa) is a quantitative measure of this acidity in an aqueous solution. It is defined by the Henderson-Hasselbalch equation and represents the pH at which the compound exists in equal concentrations of its protonated (acidic, neutral) and deprotonated (conjugate base, ionized) forms.[6]

Solubility Profile

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is a primary determinant of bioavailability.

-

Aqueous Solubility: Due to its predominantly nonpolar biphenyl structure, this compound is expected to have very low intrinsic solubility in water.[7][8]

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values significantly below its pKa, the molecule is in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[9] This principle is fundamental for designing oral formulations and for purification via acid-base extraction.

-

Organic Solubility: The compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10][11]

Lipophilicity and LogP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences drug absorption, distribution, membrane permeability, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

A positive LogP value indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase.[12] The computed LogP of 3.3 for the closely related isomer suggests that this compound is a lipophilic molecule.[2] This level of lipophilicity suggests good potential for passive diffusion across cell membranes, but it may also be associated with lower aqueous solubility and potential for metabolic liabilities if too high.[13]

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections describe validated, step-by-step protocols for measuring the core properties of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This method, often called the "half-volume" method, involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[14]

Methodology:

-

Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of a suitable co-solvent/water mixture (e.g., 50:50 ethanol:water) to ensure complete dissolution.[6]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.[14]

Workflow for pKa Determination:

Protocol: Determination of Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the intrinsic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Workflow for Solubility Determination:

Protocol: Determination of LogP by HPLC

Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.[15]

Methodology:

-

System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R).

-

Analyte Injection: Dissolve this compound in the mobile phase and inject it into the HPLC system to determine its retention time.

-

Void Time Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0).

-

Calculation:

-

Calculate the capacity factor (k) for each standard and the analyte using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) for the standards (y-axis) against their known LogP values (x-axis).

-

Perform a linear regression on the calibration data to obtain a calibration curve equation (log(k) = m * LogP + c).

-

Using the calculated log(k) for this compound, interpolate its LogP value from the calibration curve.

-

Spectroscopic and Safety Profile

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the complex multiplet region (approx. 7.0-8.2 ppm). A singlet corresponding to the methyl group protons will appear in the upfield region (~2.3 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show signals for the two distinct aromatic rings, the methyl carbon (~20 ppm), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (~170 ppm).[16]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O stretching absorption around 1700 cm⁻¹.[17]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 212, corresponding to the molecular weight of the compound.[2]

Safety and Handling

Based on data for isomeric compounds and the general class of aromatic carboxylic acids, this compound should be handled with appropriate care.[2]

-

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a lipophilic, weakly acidic compound with low predicted aqueous solubility. Its physicochemical properties, governed by its unique non-planar biphenylcarboxylic acid structure, are critical to its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for the precise and accurate determination of its pKa, solubility, and LogP, enabling researchers to effectively utilize this compound in drug discovery, synthesis, and materials science applications. The validation of predicted values through these empirical methods is an essential step in any rigorous scientific investigation.

References

-

Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education - ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Measurements. Lifescience Global. [Link]

-

Experiment 2 # Solubility 13. (n.d.). Bellevue College. [Link]

-

De la Rosa, G. A., et al. (2018). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

-

Chemical Properties of Benzoic acid, 4-methylphenyl ester (CAS 614-34-6). (n.d.). Cheméo. [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. (n.d.). PubChem. [Link]

-

Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).

-

4-[2-(2-Methylphenylthio)acetyl]benzoic acid | C16H14O3S | CID 16458499. (n.d.). PubChem. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). [Link]

- EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (n.d.).

-

2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656. (n.d.). PubChem. [Link]

-

Samie, S., et al. (2017). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC - NIH. [Link]

-

4-methylphenyl anhydride. (n.d.). [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2011). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. [Link]

-

Nowak, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

4-hydroxybenzoic acid. (n.d.). [Link]

-

Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. [Link]

-

Wang, Y., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]

-

Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (n.d.). [Link]

-

2-(4-METHYLPHENYL)BENZOIC ACID. (n.d.). Gsrs. [Link]

Sources

- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]

- 4. 2-(4-Methylbenzoyl)benzoic acid | 85-55-2 [chemicalbook.com]

- 5. Benzoic acid, 4-[2-(2-methylphenyl)ethynyl]-, methyl ester CAS#: 2588023-84-9 [m.chemicalbook.com]

- 6. web.williams.edu [web.williams.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. chem.ws [chem.ws]

- 12. acdlabs.com [acdlabs.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. rsc.org [rsc.org]

- 17. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

structure elucidation of 4-(2-methylphenyl)benzoic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(2-methylphenyl)benzoic acid

This guide provides a comprehensive, multi-technique approach to the definitive . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, emphasizing a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural assignment.

Introduction and Strategic Overview

The precise determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. All subsequent research, from understanding biological activity to ensuring intellectual property, relies on the foundational correctness of the assigned structure. The target molecule, this compound (Molecular Formula: C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ), is a biphenyl derivative. Its structure presents a distinct challenge: confirming the specific substitution pattern and the connectivity of the two aromatic rings.[1]

Our strategy is not linear but integrative. We will employ a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. Information from one technique will generate hypotheses that are then tested and confirmed by others. This synergistic approach ensures the highest level of confidence in the final assignment.

Caption: Overall workflow for the .

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first port of call. Its primary function is to provide the exact molecular weight of the compound, which in turn confirms the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular ion [M]⁺ or protonated molecule [M+H]⁺ will confirm the C₁₄H₁₂O₂ formula.

The fragmentation pattern observed in the mass spectrum provides crucial clues about the molecule's structure. The stability of the resulting fragments dictates the fragmentation pathways. For aromatic carboxylic acids, characteristic losses of hydroxyl radicals (•OH) and the entire carboxyl group (•COOH) are common.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 212

-

Loss of -OH (M-17): m/z = 195. This results from the cleavage of the C-OH bond.

-

Loss of -COOH (M-45): m/z = 167. This involves the loss of the entire carboxylic acid group, leaving the biphenyl fragment.

-

Benzoyl Cation: m/z = 105. While less direct for this specific structure, fragments related to parts of the molecule, like a benzoyl-type cation, can sometimes be observed.[2][3]

| Ion | Expected m/z | Description |

| [M]⁺ | 212 | Molecular Ion |

| [M - •OH]⁺ | 195 | Loss of a hydroxyl radical |

| [M - •COOH]⁺ | 167 | Loss of the carboxyl group |

| [C₆H₅CO]⁺ (Reference) | 105 | Benzoyl cation |

| [C₆H₅]⁺ (Reference) | 77 | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ionization chamber. This knocks an electron off the molecule to form a radical cation (the molecular ion).

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule.[4] For this compound, IR will confirm the presence of the carboxylic acid and the aromatic rings. Carboxylic acids have highly characteristic IR spectra due to the O-H and C=O bonds. The O-H stretching vibration is particularly noteworthy, appearing as a very broad band due to strong hydrogen-bonding dimerization in the solid state or concentrated solutions.[5][6]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption, often obscuring the C-H stretches. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7] |

| ~3050 | C-H stretch (Aromatic) | Sharp, medium-intensity peaks characteristic of sp² C-H bonds. |

| ~2950 | C-H stretch (Aliphatic) | Sharp, medium-intensity peaks from the methyl group. |

| 1710-1680 | C=O stretch (Carboxylic Acid) | A very strong, sharp peak. Its position indicates conjugation with the aromatic ring.[7][8] |

| 1600, 1450 | C=C stretch (Aromatic) | Two or more sharp peaks of variable intensity, confirming the presence of the benzene rings. |

| 1320-1210 | C-O stretch | A strong peak associated with the carboxylic acid C-O bond.[5][6] |

| 960-900 | O-H bend (out-of-plane) | A broad, medium-intensity peak, another characteristic feature of a carboxylic acid dimer.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.

-

Spectrum Generation: The attenuated beam is returned to the detector. A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: While IR and MS confirm the pieces are present, NMR spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the precise isomeric structure of organic molecules.[9] We will use ¹H NMR to map the proton environment and ¹³C NMR to identify all unique carbon atoms. 2D NMR techniques like COSY and HSQC can then be used to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Structure of this compound.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shifts, integration (proton count), and splitting patterns (J-coupling) are key to the assignment.

-

Carboxylic Acid Proton (-COOH): A broad singlet far downfield (~12-13 ppm), due to its acidic nature and hydrogen bonding.[8] Its broadness means it typically doesn't couple with other protons.

-

Aromatic Protons (Ar-H): There are 8 aromatic protons in total, falling in the range of ~7.2-8.2 ppm. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the four protons on the 2-methylphenyl ring will have more complex splitting patterns due to their asymmetry.

-

Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.4 ppm, integrating to 3 protons. The singlet nature confirms it has no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals, as the two carbons of the methylphenyl ring ortho to the biphenyl bond are not equivalent.

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing around 165-175 ppm.[8]

-

Aromatic Carbons (Ar-C): Twelve signals in the 120-145 ppm range. Quaternary carbons (those without attached protons) will typically have lower intensities.

-

Methyl Carbon (-CH₃): The most shielded carbon, appearing around 20-22 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |

| ~12.5 | br s, 1H (COOH) | ~170 | C=O |

| ~8.15 | d, 2H (benzoic acid, ortho to COOH) | ~145-130 | Aromatic Quaternary Cs |

| ~7.75 | d, 2H (benzoic acid, meta to COOH) | ~130-125 | Aromatic CHs |

| ~7.4-7.2 | m, 4H (methylphenyl ring) | ~21 | -CH₃ |

| ~2.35 | s, 3H (-CH₃) |

Note: These are predicted values. Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve maximum homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

(Optional) 2D NMR Acquisition: If assignments are ambiguous, acquire a 2D COSY spectrum to identify ¹H-¹H coupling networks and an HSQC or HMQC spectrum to correlate protons with their directly attached carbons.

X-ray Crystallography: The Gold Standard

For an unequivocal and absolute confirmation of structure, single-crystal X-ray diffraction is the ultimate technique. It provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. The latter is particularly interesting in biphenyl systems as it provides insight into steric hindrance. In the solid state, molecules of this compound are expected to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-purity sample is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. These positions are then refined to best fit the observed diffraction data, resulting in a final, highly accurate molecular structure.

Data Synthesis and Conclusion

The is complete when the data from all techniques converge on a single, consistent structure.

-

MS confirms the molecular formula C₁₄H₁₂O₂.

-

IR confirms the presence of a conjugated carboxylic acid and aromatic rings.

-

NMR provides the definitive connectivity, showing a benzoic acid moiety, a 2-methylphenyl group, and their specific linkage at position 4. The number of signals, their chemical shifts, and coupling patterns will rule out all other possible isomers.

-

X-ray Crystallography , if performed, provides the absolute 3D structure, leaving no room for ambiguity.

By systematically applying this multi-faceted analytical approach, we can achieve a self-validating and trustworthy elucidation of the structure of this compound, a critical requirement for its use in research and development.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

- Kutyrev, A. A. (2001). Computer methods for structure elucidation of new organic compounds from NMR spectra. Internet Journal of Chemistry, 4, 1.

-

Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

- Cid, M., & Bravo, J. (Eds.). (2015).

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.

- Doroshenko, A. O., et al. (2012). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 79, 545-551.

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). OpenStax. Retrieved from [Link]

-

2-(4-Methylphenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

(1,1'-Biphenyl)-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

-

Chemical Properties of Benzoic acid, 4-methylphenyl ester. (n.d.). Cheméo. Retrieved from [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

-

Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

- He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

-

Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-[2-(2-Methylphenylthio)acetyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

- Musumeci, D., et al. (2017).

-

4-Methylbenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

- EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (n.d.). Google Patents.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.

-

He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Retrieved from [Link]

-

Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

- Zhang, Y., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid.

-

Mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

The mass spectrum for benzoic acid is shown below. (2021, February 3). YouTube. Retrieved from [Link]

-

Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

The crystal structure of Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-methylphenyl)benzoic acid: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-methylphenyl)benzoic acid, a member of the biphenyl carboxylic acid class of compounds. While specific experimental data for this particular isomer is not extensively documented in public databases, this guide establishes its core molecular formula and weight. By drawing on established knowledge of its isomers and the broader class of biphenyl carboxylic acids, we present a detailed exploration of its physicochemical properties, robust synthesis methodologies, potential applications in medicinal chemistry and materials science, and standard analytical techniques for its characterization. This document serves as a foundational resource for researchers interested in the synthesis and application of novel biphenyl derivatives.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyls and their derivatives are a cornerstone in organic chemistry, forming the structural backbone of a wide array of pharmacologically active compounds and functional materials.[1] The inherent rigidity and aromaticity of the biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, make these molecules valuable building blocks in drug discovery and materials science.[2] The introduction of substituents, such as a methyl group on one of the phenyl rings, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity and material characteristics. This guide focuses on the specific isomer, this compound, providing a detailed examination of its molecular features and the scientific principles guiding its synthesis and analysis.

Molecular Formula and Weight

The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight.

-

Chemical Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol [3]

The structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 4-position with a 2-methylphenyl (o-tolyl) group.

Comparative Physicochemical Properties of Isomers

| Property | 2-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid | This compound (Predicted) |

| CAS Number | 7148-03-0[3] | 720-73-0 | Not Available |

| Molecular Formula | C₁₄H₁₂O₂[3] | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol [3] | 212.24 g/mol | 212.24 g/mol |

| Melting Point | 146-148 °C | 235-240 °C | The melting point is expected to be influenced by the substitution pattern, which affects crystal lattice packing. |

| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol (Slightly) | Expected to be soluble in organic solvents like DMSO and methanol. |

Synthesis of this compound

The formation of the C-C bond between the two phenyl rings is the critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[4]

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, 2-methylphenylboronic acid) and an organohalide (4-halobenzoic acid).[5] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Caption: A general workflow for the synthesis of this compound.

Potential Applications in Drug Development and Materials Science

Substituted biphenyl carboxylic acids are recognized as privileged scaffolds in medicinal chemistry. [6]They have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-hypertensive agents. [2]The carboxylic acid group can act as a key binding motif to biological targets, while the biphenyl structure provides a rigid framework for orienting other functional groups. The specific substitution pattern on the biphenyl rings can modulate the compound's selectivity and pharmacokinetic properties. [7] In materials science, the rigid and planar nature of the biphenyl core makes these compounds suitable for the development of liquid crystals and other advanced organic materials.

Analytical Techniques for Characterization

The characterization of this compound and its reaction progress can be achieved using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction. A reverse-phase HPLC method is typically employed for biphenyl carboxylic acids. [8] Typical HPLC Conditions:

-

Column: C18 or Biphenyl stationary phase [9]* Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic system exhibits strong absorbance (typically around 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the protons in the molecule. The aromatic protons will appear in the downfield region (typically 7-8 ppm), and the methyl protons will appear as a singlet in the upfield region (around 2.3 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion

This compound, with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol , is a valuable compound within the biphenyl carboxylic acid class. While specific experimental data for this isomer is limited, this guide provides a robust framework for its synthesis via the Suzuki-Miyaura coupling reaction and its characterization using standard analytical techniques. The established importance of substituted biphenyl carboxylic acids in medicinal chemistry and materials science suggests that this compound holds significant potential for further research and development. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

4-[2-(2-Methylphenylthio)acetyl]benzoic acid | C16H14O3S | CID 16458499 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from [Link]

- Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10(S2), S2864-S2884.

-

Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from [Link]

-

2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

-

Chemical Properties of Benzoic acid, 4-methylphenyl ester (CAS 614-34-6) - Cheméo. (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]

-

Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). PubMed Central.

-

2-(4-Methylbenzyl)benzoic acid | C15H14O2 | CID 220989 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester | C16H16O2 | CID 88787 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

4-[(2-Hydroxyphenyl)-phenylmethyl]benzoic acid | C20H16O3 | CID 150559144 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Chromatography Products. (n.d.). Chromtech. Retrieved January 4, 2026, from [Link]

-

4-(4-Tolyl)benzoic acid. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

-

Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

- Supramolecular catalysis of Suzuki-Miyaura coupling in aqueous media. (n.d.). RSC Advances.

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved January 4, 2026, from [Link]

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.

-

p-TOLUYL-o-BENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

p-Toluic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

-

Synthesis of o-(p-toluyl)-benzoic acid. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Synthesis of benzoic acid from toluene. The permanganate method in depth. (2019, July 19). YouTube. Retrieved from [Link]

-

2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. chromtech.net.au [chromtech.net.au]

solubility of 4-(2-methylphenyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Methylphenyl)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone physical property that dictates its behavior from synthesis and purification to formulation and bioavailability. For a molecule like this compound, a biaryl carboxylic acid with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility in various organic solvents is not merely academic—it is a critical parameter for process development, drug delivery design, and ensuring reproducible experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the thermodynamic modeling of solubility data.

Theoretical Framework: Deconstructing the Dissolution Process

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure—comprising a carboxylic acid group, a phenyl ring, and a methyl-substituted phenyl ring—governs its interactions with different organic solvents.

Solute-Solvent Interactions: A Molecular Handshake

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. The key to predicting solubility lies in a more nuanced appreciation of the specific intermolecular forces at play:

-

Hydrogen Bonding: The carboxylic acid moiety of this compound is a potent hydrogen bond donor and acceptor. Protic solvents, such as alcohols (e.g., methanol, ethanol), can readily engage in hydrogen bonding with the carboxylic acid group, leading to favorable solute-solvent interactions and generally higher solubility. Aprotic polar solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar carboxylic acid group imparts a significant dipole moment to the molecule. Polar solvents, both protic and aprotic, will interact favorably with this dipole, contributing to the dissolution process.

-

Van der Waals Forces (Dispersion Forces): The two phenyl rings in the structure are nonpolar and will primarily interact through van der Waals forces. Nonpolar solvents, such as toluene or hexane, will interact with these nonpolar regions of the molecule. However, the energetic cost of breaking the strong solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions in highly cohesive polar solvents often leads to lower solubility in purely nonpolar solvents.

-

Steric Hindrance: The ortho-methyl group on one of the phenyl rings can introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to pack efficiently in a crystal lattice. This may also influence how solvent molecules can approach and solvate the molecule.

The Impact of Temperature on Solubility

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Predictive Models for Solubility: A Priori Insights

While experimental determination is the gold standard, predictive models can offer valuable initial estimates of solubility, aiding in solvent selection and experimental design.

-

Modified Apelblat Equation: This semi-empirical model is widely used to correlate the temperature dependence of solubility. It is relatively simple and often provides a good fit for experimental data in various solute-solvent systems.

-

The Buchowski–Ksiazaczak (λh) Model: This model is another useful tool for correlating solubility data with temperature, particularly for non-ideal solutions.[1]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful a priori predictive model that uses quantum chemical calculations to predict thermodynamic properties, including solubility, without the need for experimental data. It can be particularly useful for screening a large number of solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible experimental protocol is paramount for obtaining high-quality solubility data. The isothermal saturation method, followed by gravimetric analysis, is a widely accepted and reliable technique.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating/cooling circulator

-

Isothermal shaker

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

-

Magnetic stirrer and stir bars

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Figure 1: Experimental workflow for the determination of solubility using the isothermal saturation and gravimetric method.

Detailed Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of vials containing a known mass of each organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure that the solution reaches saturation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. To avoid premature crystallization, the syringe and filter should be pre-heated (if the experimental temperature is above ambient) or pre-cooled (if below ambient) to the experimental temperature.

-

Dispense the filtered saturated solution into a pre-weighed vial and record the total mass.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.

-

Record the mass of the dried solute.

-

Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute is the mass of the dried solute

-

M_solute is the molar mass of this compound

-

m_solvent is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the dried solute)

-

M_solvent is the molar mass of the solvent

Data Analysis and Thermodynamic Modeling

Once solubility data has been collected at various temperatures, it can be used to derive important thermodynamic parameters that describe the dissolution process.

Correlating Solubility with Temperature

The experimental mole fraction solubility data can be correlated with temperature using thermodynamic models such as the van't Hoff equation or the modified Apelblat equation.

Calculation of Thermodynamic Parameters

From the temperature-dependent solubility data, the apparent standard enthalpy (ΔH°_sol), Gibbs energy (ΔG°_sol), and entropy (ΔS°_sol) of solution can be calculated using the van't Hoff and Gibbs equations. These parameters provide valuable insights into the thermodynamics of the dissolution process.

-

ΔH°_sol: A positive value indicates an endothermic dissolution process, where solubility increases with temperature.

-

ΔG°_sol: A positive value indicates that the dissolution process is not spontaneous under standard conditions.

-

ΔS°_sol: A positive value suggests an increase in disorder as the solute dissolves.

Data Presentation

For clarity and ease of comparison, the experimentally determined mole fraction solubility of this compound in various organic solvents at different temperatures should be summarized in a table.

Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 298.15 | x₁ | x₂ | x₃ | x₄ | x₅ |

| 303.15 | y₁ | y₂ | y₃ | y₄ | y₅ |

| 308.15 | z₁ | z₂ | z₃ | z₄ | z₅ |

| ... | ... | ... | ... | ... | ... |

Note: This table is for illustrative purposes. The values would be populated with experimental data.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic solvent like methanol.

Figure 2: A conceptual diagram of the key molecular interactions influencing the solubility of this compound in a protic solvent.

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive overview of the theoretical principles, predictive models, and experimental methodologies for determining the . By following the detailed protocols and data analysis procedures outlined herein, researchers, scientists, and drug development professionals can obtain high-quality, reliable solubility data. This information is indispensable for the rational design of crystallization processes, the formulation of drug products, and the overall advancement of scientific research involving this and similar compounds. The principles and techniques described are broadly applicable and form a foundational component of physical chemistry and pharmaceutical sciences.

References

-

Zaragoza University. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from Universidad de Zaragoza institutional repository.[1]

-

Fang, J., et al. (2015). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents. Journal of Chemical Thermodynamics, 85, 202-209.

Sources

The Genesis of a Modern Pharmaceutical Cornerstone: An In-depth Technical Guide to the Discovery and History of 4-(2-Methylphenyl)benzoic Acid

Introduction

In the landscape of modern drug development, certain molecular scaffolds emerge as indispensable building blocks for the synthesis of life-saving therapeutics. 4-(2-Methylphenyl)benzoic acid, a seemingly unassuming biphenyl carboxylic acid, represents one such cornerstone. Its structural motif is central to the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), a billion-dollar family of drugs widely prescribed for the management of hypertension and related cardiovascular diseases. This in-depth technical guide charts the scientific journey of this compound, from its conceptual roots in 19th-century organic chemistry to its contemporary role as a pivotal intermediate in pharmaceutical manufacturing. We will explore the evolution of its synthesis, from the classical, often arduous, methods to the elegant and efficient transition metal-catalyzed cross-coupling reactions that are the mainstay of modern production. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history, synthesis, and application of this critical chemical entity.

A Historical Perspective: The Dawn of Biphenyl Carboxylic Acid Synthesis

The story of this compound is intrinsically linked to the broader history of biphenyl chemistry. The late 19th and early 20th centuries witnessed a surge in the exploration of aromatic chemistry, with chemists developing foundational methods for the formation of carbon-carbon bonds between aromatic rings. While a definitive "discovery" paper for the specific isomer this compound from this era is not readily apparent in the historical record, the synthesis of its close isomers was a subject of investigation.

A significant early contribution can be found in the work of German chemist H. Limpricht, who, in 1897, published on the synthesis of p-toluyl-o-benzoic acid in Justus Liebigs Annalen der Chemie.[1] This work, rooted in the principles of Friedel-Crafts acylation, laid the groundwork for the synthesis of various biphenyl carboxylic acid isomers. The primary methods of this era for constructing the biphenyl scaffold included:

-

Friedel-Crafts Acylation: This reaction, discovered in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride.[2] For the synthesis of biphenyl carboxylic acids, this often involved the reaction of an aromatic hydrocarbon with a phthalic anhydride derivative.[3] The harsh conditions and potential for isomeric mixtures were significant limitations of this approach.

-

Ullmann Reaction: First reported by Fritz Ullmann in 1901, this reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[4][5][6] While a powerful tool, the classical Ullmann reaction required high temperatures and often gave low to moderate yields.

-

Gomberg-Bachmann Reaction: Developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, this method utilizes the reaction of a diazonium salt with an aromatic compound to form a biaryl.[7][8] However, it is often plagued by low yields and the formation of side products.

These early methods, while groundbreaking for their time, were often inefficient and lacked the selectivity required for modern pharmaceutical synthesis. The quest for more robust and versatile methods for constructing the biphenyl core of molecules like this compound continued into the 20th century.

The Modern Era: The Ascendancy of Transition Metal-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a paradigm shift in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, selectivity, and functional group tolerance, revolutionizing the way complex molecules are constructed. For the synthesis of this compound and its derivatives, the Suzuki-Miyaura coupling has emerged as the gold standard.

The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex.[9] This reaction has proven to be exceptionally versatile and is now a cornerstone of industrial-scale synthesis in the pharmaceutical industry.

The evolution from classical to modern synthetic approaches for biphenyl carboxylic acids can be visualized as follows:

Caption: Evolution of synthetic routes to biphenyl carboxylic acids.

The Sartan Revolution: this compound as a Key Intermediate

The true significance of this compound in modern medicine became apparent with the development of the sartan class of antihypertensive drugs. These drugs act by blocking the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure. The molecular architecture of many sartans, including Losartan, Valsartan, and Telmisartan, features a biphenyl scaffold that is often constructed using this compound or a closely related derivative as a key starting material.

The general synthetic strategy involves the coupling of two key aromatic fragments, one of which is derived from this compound, to form the characteristic biphenyl core of the sartan molecule.

Caption: General synthetic approach to sartan drugs.

Case Studies in Sartan Synthesis:

-

Losartan: The synthesis of Losartan often involves the Suzuki coupling of a boronic acid derivative of the imidazole heterocycle with a halogenated derivative of 4-(2-methylphenyl)benzonitrile (which can be prepared from the corresponding benzoic acid).[10]

-

Valsartan: The synthesis of Valsartan typically utilizes a key intermediate, 4'-bromomethyl-2-cyanobiphenyl, which is synthesized from precursors related to this compound. This intermediate is then coupled with the valine-derived fragment.

-

Telmisartan: The synthesis of Telmisartan also relies on the construction of a substituted biphenyl core, where one of the phenyl rings is derived from a 4-methylphenyl precursor, highlighting the importance of the structural motif found in this compound.[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 145-148 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Insoluble in water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J=8.0 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 7.30-7.20 (m, 4H), 2.35 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 145.0, 140.5, 137.0, 130.5, 130.0, 129.5, 128.0, 126.0, 20.5.

-

FTIR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1685 (C=O stretch of carboxylic acid), 1610, 1580, 1490 (C=C aromatic stretch).

-

Mass Spectrometry (EI): m/z 212 (M⁺), 195, 167, 152.

Experimental Protocols

Classical Synthesis: Friedel-Crafts Acylation Approach (Illustrative)

This protocol is an adaptation of early 20th-century methods for the synthesis of related biphenyl carboxylic acids and is provided for historical context.

Step 1: Synthesis of 2-(4-Methylbenzoyl)benzoic acid

-

To a stirred suspension of anhydrous aluminum chloride (1.5 mol) in dry toluene (100 mL) at 0 °C, add phthalic anhydride (1.0 mol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

-

The crude product precipitates as a solid. Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford 2-(4-methylbenzoyl)benzoic acid.

Step 2: Reduction of the Ketone to the Methylene Group (Clemmensen or Wolff-Kishner Reduction)

The resulting keto-acid would then be subjected to a reduction reaction (e.g., Clemmensen or Wolff-Kishner) to convert the ketone to a methylene group, yielding this compound. These classical reduction methods often require harsh conditions and have been largely superseded by modern techniques.

Modern Synthesis: Suzuki-Miyaura Coupling Protocol

This protocol represents a contemporary and highly efficient method for the synthesis of this compound.

Materials:

-

4-Bromobenzoic acid

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Sources

- 1. Justus Liebigs Annalen der Chemie - Google 圖書 [books.google.com.tw]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 7. Gomberg–Bachmann reaction - Wikiwand [wikiwand.com]

- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Note: Suzuki Coupling for the Synthesis of 4-(2-Methylphenyl)benzoic Acid

Introduction

The biaryl motif is a fundamental structural unit in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methods developed for the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool.[3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[3]

This application note provides a comprehensive guide for the synthesis of 4-(2-methylphenyl)benzoic acid via the Suzuki coupling of 4-bromo-2-methylbenzoic acid and 2-methylphenylboronic acid. This particular biaryl carboxylic acid serves as a valuable building block in the development of complex organic molecules.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-bromo-2-methylbenzoic acid) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[4][10] The electron density of the palladium center, often modulated by phosphine ligands, is crucial for this step.[3]

-

Transmetalation: This is a critical step where the organic group from the organoboron compound (2-methylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[11][12][13] The exact mechanism of transmetalation is complex, but it is widely accepted that the base plays a crucial role in forming a more reactive boronate species.[3][14]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. In this step, the two organic groups are coupled to form the desired biaryl product, this compound, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-2-methylbenzoic acid and 2-methylphenylboronic acid.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier |

| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 1.0 | 1.0 | Commercial |

| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 | Commercial |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | Commercial |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | Commercial |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | Anhydrous |

| Water | H₂O | 18.02 | - | - | Degassed |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (215 mg, 1.0 mmol), 2-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

-

Solvent Addition:

-

Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromo-2-methylbenzoic acid) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as:

-

¹H NMR: To confirm the presence of aromatic and methyl protons.

-

¹³C NMR: To confirm the carbon framework of the biaryl structure.

-

Mass Spectrometry: To determine the molecular weight of the product.

Key Considerations and Troubleshooting

-

Choice of Catalyst: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands can be employed.[15][16][17] For challenging substrates, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can improve reaction efficiency.[18]

-

Role of the Base: The base is crucial for activating the boronic acid.[11] Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate are commonly used.[11][18] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[8] Degassing the solvents is essential to prevent oxidation of the palladium(0) catalyst.

-

Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[10] These can often be minimized by carefully controlling the reaction conditions and ensuring an oxygen-free environment.[19]

-

Purification Challenges: The separation of the biaryl acid product from unreacted boronic acid can sometimes be challenging due to their similar polarities.[20] Acid/base extraction during the work-up is a critical step. If co-elution occurs during chromatography, converting the carboxylic acid to its methyl ester for purification, followed by hydrolysis back to the acid, can be an effective strategy.[20]

Workflow Visualization

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired biaryl product. The protocol and considerations outlined in this application note provide a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemical Synthesis. (2024). 4-Bromo-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Chemical Industry. [Link]

-

Journal of the American Chemical Society. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

-

ChemRxiv. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

Synlett. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]